2-Methyl-8-(trifluoromethyl)quinolin-4-amine
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Overview
Description
2-Methyl-8-(trifluoromethyl)quinolin-4-amine is a quinoline derivative characterized by the presence of a methyl group at the 2-position, a trifluoromethyl group at the 8-position, and an amine group at the 4-position of the quinoline ring.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is the microtubule . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by inhibiting the polymerization of microtubules . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the metaphase-anaphase transition, preventing the cell from dividing .
Result of Action
The result of the action of this compound is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted reagents. For instance, the reaction of 2-methyl-8-(trifluoromethyl)aniline with suitable cyclizing agents under controlled conditions can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
2-Methyl-8-(trifluoromethyl)quinolin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-(trifluoromethyl)quinolin-4-ol: This compound differs by having a hydroxyl group instead of an amine group at the 4-position.
2-Methyl-7-(trifluoromethyl)quinolin-4-amine: Similar structure but with the trifluoromethyl group at the 7-position.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and are known for their biological activities.
Uniqueness
2-Methyl-8-(trifluoromethyl)quinolin-4-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-8-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPVMBJLPPHGEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588911 |
Source
|
Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147147-73-7 |
Source
|
Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147147-73-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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